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Compound of Interest

Compound Name: 1,3,5-Triazine-2,4(1H,3H)-dione

Cat. No.: B016485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent

triazine isomers: 1,2,4-triazine and 1,3,5-triazine. The distinct arrangement of nitrogen atoms

within the triazine ring profoundly influences the physicochemical and pharmacological

properties of their derivatives, leading to a diverse range of biological applications. This

document summarizes key experimental data on their anticancer and antimicrobial activities,

details the methodologies used in these assessments, and illustrates a key signaling pathway

targeted by these compounds.

Physicochemical Properties: A Tale of Two Isomers
The structural differences between 1,2,4-triazine and 1,3,5-triazine isomers result in distinct

electronic and steric features. The symmetrical 1,3,5-triazine is a planar, aromatic system with

lower resonance energy than benzene, which makes it susceptible to nucleophilic substitution.

[1] In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is

generally more polar.[1] These intrinsic differences influence the pharmacokinetic and

pharmacodynamic profiles of drugs derived from these scaffolds.

Comparative Anticancer Activity
Derivatives of both 1,2,4-triazine and 1,3,5-triazine have been extensively investigated for their

potential as anticancer agents.[1] Notably, many 1,3,5-triazine derivatives have been explored

as inhibitors of various kinases, such as EGFR, PI3K, and mTOR, which are critical in cancer
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cell signaling pathways.[1] While less common in currently approved anticancer drugs, the

1,2,4-triazine core is also a promising scaffold in the development of new oncology treatments.

[1]

Disclaimer on Comparative Data: The following tables summarize quantitative data from

various studies. It is important to note that a direct comparison of the potency of different

compounds can be challenging due to variations in experimental conditions, including the

specific derivatives tested, the cancer cell lines used, and the assay protocols.

Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Compound ID
Cancer Cell
Line

IC50/GI50 (µM)
Mechanism of
Action

Reference(s)

Compound 4f
MDA-MB-231

(Breast)
6.25 Not specified [2]

Imatinib (control)
MDA-MB-231

(Breast)
35.50

Tyrosine kinase

inhibitor
[2]

Compound 13c MCF-7 (Breast) 8.04 EGFR Inhibitor [3][4]

Compound 13c A549 (Lung) 12.24 EGFR Inhibitor [3][4]

Compound 11
SW480

(Colorectal)
5.85 Not specified [5]

Table 2: Anticancer Activity of a Representative 1,2,4-Triazine Derivative

Compound ID
Cancer Cell
Line

IC50/GI50 (µM)
Mechanism of
Action

Reference(s)

Brivanib Not Specified Not Specified
Investigational

drug
[1]
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Derivatives of both triazine isomers have also demonstrated a broad spectrum of antimicrobial

activities. The data, presented as Minimum Inhibitory Concentration (MIC), indicates the lowest

concentration of a compound that inhibits the visible growth of a microorganism.

Disclaimer on Comparative Data: As with the anticancer data, the following antimicrobial

activity data is collated from different studies. Variations in microbial strains, culture conditions,

and testing methodologies should be considered when comparing values.

Table 3: Antimicrobial Activity of Representative 1,2,4-Triazine Derivatives

Compound ID Microorganism MIC (µg/mL) Reference(s)

Compound 3b E. coli Not Specified (Active)

Compound 3f E. coli Not Specified (Active)

Compound 3c S. aureus Not Specified (Active)

Compound 3f S. aureus Not Specified (Active)

Compound 3b B. subtilis
Not Specified (Good

Activity)

Compound 3c B. subtilis
Not Specified (Good

Activity)

Compound 3g B. subtilis
Not Specified (Good

Activity)

Table 4: Antimicrobial Activity of Representative 1,3,5-Triazine Derivatives
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Compound ID Microorganism MIC (µg/mL) Reference(s)

Not Specified S. aureus
Not Specified (Potent

Activity)

Not Specified A. baumannii
Not Specified (Potent

Activity)

Not Specified B. anthracis
Not Specified (Potent

Activity)

Not Specified E. coli
Not Specified (Potent

Activity)

Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (triazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh

medium containing MTT solution is added to each well.

Incubation: The plates are incubated for 2-4 hours, allowing metabolically active cells to

reduce the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl

sulfoxide (DMSO).
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Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells),

and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

Minimum Inhibitory Concentration (MIC) Assay for
Antimicrobial Activity
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent

that prevents the visible growth of a microorganism.

Methodology:

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well

microtiter plates.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

Visual Assessment: After incubation, the plates are visually inspected for microbial growth

(turbidity).

MIC Determination: The MIC is recorded as the lowest concentration of the compound at

which no visible growth is observed.

Signaling Pathway and Experimental Workflow
Visualization
Many triazine derivatives exert their anticancer effects by inhibiting key signaling pathways

involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor

Receptor (EGFR) signaling cascade.
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Caption: EGFR signaling pathway and its inhibition by triazine derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer

activity of triazine isomers.
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Caption: Experimental workflow for comparing the anticancer activity of triazine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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